Ethyl 2-furoate

Description

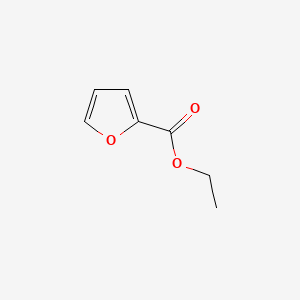

Structure

3D Structure

Properties

IUPAC Name |

ethyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060640 | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-99-3, 1335-40-6 | |

| Record name | Ethyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-FUROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-furoate physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-furoate is a carboxylic ester with the molecular formula C₇H₈O₃.[1] It is a versatile compound utilized as a flavoring agent in the food and beverage industry and as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fragrances.[1][2] This document provides a comprehensive overview of the physical and chemical properties of ethyl 2-furoate, including its synthesis, reactivity, and spectral characteristics, to support its application in research and development.

Chemical Structure and Identification

-

IUPAC Name: ethyl furan-2-carboxylate[3]

-

CAS Number: 614-99-3[3]

-

SMILES: CCOC(=O)c1ccco1[4]

-

InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N[4]

Physical Properties

Ethyl 2-furoate is a colorless to light yellow liquid or crystalline solid with a characteristic warm, fruity-floral odor.[5][6][7] The quantitative physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | [1][3] |

| Appearance | Colorless thallus crystals or colorless to light yellow liquid | [1][5][7] |

| Odor | Warm, fruity-floral, slightly more pungent than ethyl benzoate | [5][8] |

| Melting Point | 32-37 °C | [1][4][5] |

| Boiling Point | 196 °C at 760 mmHg | [1][4][5][9] |

| Density | 1.117 g/mL at 25 °C | [1][4][5][9] |

| Flash Point | 70 °C (158 °F) - closed cup | [1][8][10] |

| Refractive Index | 1.4797 (at 20.8 °C) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][2][5] |

| Vapor Pressure | 0.391 mmHg at 25 °C (estimated) | [8] |

Chemical Properties and Reactivity

Ethyl 2-furoate undergoes reactions typical of an ester.

-

Hydrolysis: It is susceptible to decomposition upon exposure to water, undergoing hydrolysis to yield 2-furoic acid and ethanol.[1] This reaction is catalyzed by acids or bases.

-

Synthesis: The primary method for its production is the esterification of 2-furoic acid with ethanol.[5][6] 2-furoic acid itself is typically produced through the oxidation of furfural.[6]

Spectroscopic Data

-

Mass Spectrometry (GC-MS): The mass spectrum of ethyl 2-furoate shows characteristic peaks at m/z 95, 112, 140, 96, and 68.[3]

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be used for the identification and characterization of the compound.[3][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available for structural elucidation.[11]

Experimental Protocols

Synthesis of Ethyl 2-Furoate via Esterification

This protocol describes the synthesis of ethyl 2-furoate from 2-furoic acid and ethanol using a solid acid catalyst.[13]

Materials:

-

2-Furoic acid (bran acid)

-

Ethanol

-

Benzene

-

Solid super-strong acid catalyst (e.g., SO₄²⁻/TiO₂)

-

Saturated NaCl solution

-

Anhydrous MgSO₄

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 11.2 g (0.1 mol) of 2-furoic acid, an appropriate molar excess of ethanol, and 20 mL of benzene.

-

Add a catalytic amount of the solid super-strong acid.

-

Heat the mixture to reflux and maintain the reaction for 6-7 hours at approximately 60 °C.[13]

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer four times with 30 mL portions of diethyl ether.

-

Combine the organic layers and wash with a saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain crude ethyl 2-furoate.

-

The product can be further purified by distillation.

Determination of Melting Point

Objective: To determine the melting point range of solid ethyl 2-furoate.

Materials:

-

Purified ethyl 2-furoate (solid)

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the ethyl 2-furoate sample is completely dry and in a powdered form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample.

Determination of Solubility

This protocol provides a general method for determining the solubility of ethyl 2-furoate in various solvents.

Objective: To determine the saturation solubility of ethyl 2-furoate in a specific solvent at a controlled temperature.

Materials:

-

Ethyl 2-furoate

-

High-purity solvents (e.g., water, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of ethyl 2-furoate to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand at the same temperature to let any undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of ethyl 2-furoate.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.

Visualizations

Caption: Synthesis workflow of Ethyl 2-Furoate from Furfural.

Caption: Relationship between properties and applications of Ethyl 2-Furoate.

Safety and Handling

Care should be taken when handling ethyl 2-furoate. It is advised to keep it away from sources of ignition and to avoid contact with skin and eyes.[1] It should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[7][14]

Conclusion

Ethyl 2-furoate is a well-characterized compound with a range of applications, particularly in the flavor and fragrance industries and as a synthetic intermediate. This guide has summarized its key physical and chemical properties, provided experimental protocols for its synthesis and characterization, and visualized its synthetic pathway and application relationships. This information serves as a valuable resource for researchers and professionals working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-furoate 99 614-99-3 [sigmaaldrich.com]

- 5. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 6. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2-糠酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ethyl 2-furoate(614-99-3) IR Spectrum [chemicalbook.com]

- 12. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 13. Page loading... [guidechem.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

Ethyl 2-Furoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-furoate, a versatile organic compound with applications in various scientific and industrial sectors. This document outlines its fundamental chemical identifiers, physicochemical properties, synthesis protocols, and its role as a precursor in the synthesis of pharmaceuticals.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl furan-2-carboxylate[1][2][3] |

| CAS Number | 614-99-3[1][4][5] |

| Synonyms | Ethyl 2-furancarboxylate, Ethyl pyromucate, 2-Carboethoxyfuran[3][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 2-furoate.

| Property | Value | Reference |

| Molecular Formula | C7H8O3 | [2][4] |

| Molecular Weight | 140.14 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or colorless thallus crystals | [4][5][6] |

| Melting Point | 32-37 °C | [4][6] |

| Boiling Point | 196 °C | [4][6] |

| Density | 1.117 g/mL at 25 °C | [4][6] |

| Flash Point | 70 °C (158 °F) | [4][6] |

| Refractive Index | 1.4797 at 20.8 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][5][6] |

| Odor | Warm, fruity-floral | [4] |

Spectroscopic Data

| Spectrum | Data |

| Infrared (IR) Spectrum | Available through the NIST WebBook and other databases.[3][7] |

| Mass Spectrum (GC-MS) | Available in the PubChem database, showing characteristic peaks at m/z 95, 112, and 140.[1] |

Experimental Protocols

Synthesis of Ethyl 2-Furoate via Solid Acid Catalysis

A method for the synthesis of ethyl 2-furoate involves the esterification of 2-furoic acid with ethanol using a solid super-strong acid catalyst (SO42-/TiO2).[8]

Materials:

-

2-Furoic acid (0.1 mole, 11.2 g)

-

Ethanol

-

Benzene (20 mL)

-

SO42-/TiO2 solid super-strong acid catalyst

-

Saturated NaCl solution

-

Anhydrous MgSO4

-

Diethyl ether

Procedure:

-

In a 100 mL three-necked flask equipped with a reflux condenser, thermometer, and electric mixer, add 11.2 g of 2-furoic acid, a predetermined percentage of ethanol, 20 mL of benzene, and the solid super-strong acid catalyst.[8]

-

Heat the mixture to reflux to initiate the reaction. The optimal reaction temperature is 60°C and the reaction time is 6-7 hours.[8]

-

After the reaction is complete, transfer the mixture to a separatory funnel containing 100 mL of water.[8]

-

Extract the aqueous layer four times with 30 mL of diethyl ether each time.[8]

-

Combine the ether layers and wash with a saturated NaCl solution.[8]

-

Dry the ether layer over anhydrous MgSO4 and then filter.[8]

-

Remove the ether by distillation under normal pressure.[8]

-

The remaining solution will yield light yellow crystals upon cooling.[8]

-

Recrystallize the crude product from a 95% ethanol solution to obtain white crystals of ethyl 2-furoate.[8]

Applications in Drug Development and Synthesis

Ethyl 2-furoate serves as an important intermediate in organic synthesis.[2] It is a derivative of 2-furoic acid, a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The furan ring system is a structural component in a number of drugs.

Derivatives of 2-furoic acid are utilized in the synthesis of:

-

Nitrofuran Antibiotics: Such as nitrofurantoin and furazolidone.[9]

-

Antiparasitic Agents: Including diloxanide furoate.[9]

-

Anti-inflammatory Drugs: Mometasone furoate is a notable example.[9]

Visualized Workflows

The following diagrams illustrate the synthesis of ethyl 2-furoate and its position as a derivative in the broader context of pharmaceutical synthesis.

Caption: Synthesis workflow for ethyl 2-furoate.

Caption: Relationship of ethyl 2-furoate to its precursor and resulting drug classes.

References

- 1. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 4. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 5. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 2-furoate(614-99-3) IR Spectrum [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chempoint.com [chempoint.com]

Spectroscopic Characterization of Ethyl 2-Furoate: A Technical Guide

Introduction

Ethyl 2-furoate (C₇H₈O₃) is a carboxylic ester derived from 2-furoic acid and ethanol.[1] It is recognized for its characteristic aroma and is found in various natural sources such as coffee, peanuts, and grapes.[2] In the fields of chemical research, drug development, and quality control, precise analytical techniques are paramount for the structural elucidation and purity assessment of such compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure and composition of Ethyl 2-furoate. This guide presents a comprehensive overview of its spectroscopic data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For Ethyl 2-furoate, ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectral Data of Ethyl 2-Furoate

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | dd | 1H | H-5 |

| 7.18 | dd | 1H | H-3 |

| 6.51 | dd | 1H | H-4 |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Data of Ethyl 2-Furoate [3]

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | C=O |

| 146.8 | C-5 |

| 144.7 | C-2 |

| 118.3 | C-3 |

| 112.0 | C-4 |

| 60.9 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 2-furoate shows characteristic absorption bands corresponding to its ester and furan functionalities.

IR Spectral Data of Ethyl 2-Furoate [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Weak | C-H stretch (aromatic furan) |

| ~2980 | Weak | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1290, ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Ethyl 2-furoate shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.[5][6]

Mass Spectrometry Data of Ethyl 2-Furoate [1]

| m/z | Relative Intensity (%) | Assignment |

| 140 | 54 | [M]⁺ (Molecular Ion) |

| 112 | 71 | [M - C₂H₄]⁺ |

| 95 | 100 | [M - OCH₂CH₃]⁺ (Base Peak) |

| 67 | - | [C₄H₃O]⁺ |

| 39 | 25 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Ethyl 2-furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of high-purity Ethyl 2-furoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter; filter if necessary using a pipette with a cotton wool plug.[7]

-

-

Instrument Setup :

-

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, thereby maximizing spectral resolution.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of neat (undiluted) liquid Ethyl 2-furoate directly onto the ATR crystal.

-

Ensure the crystal surface is clean before and after the measurement.

-

-

Instrument Setup :

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Perform a background scan to record the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.[8]

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups of Ethyl 2-furoate.

-

Mass Spectrometry (MS)

-

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS) :

-

Prepare a dilute solution of Ethyl 2-furoate in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

-

Instrument Setup :

-

The sample is vaporized in the heated injection port of the gas chromatograph and separated on a capillary column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

-

-

Data Acquisition :

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The mass spectrum is recorded, plotting ion abundance versus m/z.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The most abundant peak is known as the base peak.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethyl 2-furoate.

Caption: Workflow for Spectroscopic Analysis of Ethyl 2-furoate.

References

- 1. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 2-furoate(614-99-3) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl 2-furoate(614-99-3) IR Spectrum [chemicalbook.com]

- 5. Ethyl 2-furoate(614-99-3) MS [m.chemicalbook.com]

- 6. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

The Enigmatic Presence of Ethyl 2-Furoate in Nature's Bounty: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of ethyl 2-furoate, a volatile organic compound with a characteristic fruity aroma, across a spectrum of plant life and food products. This in-depth resource is tailored for researchers, scientists, and professionals in drug development, offering a consolidated view of current knowledge, including quantitative data, detailed experimental protocols, and insights into its formation.

Ethyl 2-furoate, an ester of 2-furoic acid, contributes to the complex flavor and aroma profiles of various fruits, beverages, and processed foods. Its presence, though often in trace amounts, is a subject of growing interest in food science, analytical chemistry, and metabolomics.

Natural Occurrence: From Pineapples to Your Morning Coffee

Ethyl 2-furoate has been identified as a natural constituent in a variety of plant-based foods. Notably, it is found in fruits such as pineapple (Ananas comosus) and strawberry (Fragaria ananassa)[1]. Its presence has also been reported in kiwifruit (Actinidia chinensis) and the lichen Evernia prunastri (oakmoss)[2].

Beyond fresh produce, ethyl 2-furoate is a known component of processed foods and beverages, where its formation can be a result of both natural precursors and processing conditions. It has been detected in:

-

Alcoholic Beverages: The fermentation process in alcoholic beverages can lead to the formation of ethyl 2-furoate. It has been identified in Chinese Baijiu.

-

Coffee: The roasting of coffee beans is a complex chemical process that generates a myriad of volatile compounds, including furan derivatives. The thermal degradation of carbohydrates and other precursors during roasting can contribute to the formation of 2-furoic acid, which can then be esterified to ethyl 2-furoate[3][4][5].

-

Other Fermented Foods: Trace amounts of ethyl 2-furoate may also be present in other fermented products due to the metabolic activities of microorganisms and the presence of ethanol.

Quantitative Analysis: A Snapshot of Concentration Levels

The concentration of ethyl 2-furoate can vary significantly depending on the food matrix, cultivar, processing methods, and storage conditions. The following table summarizes available quantitative data.

| Food/Plant Material | Concentration Range | Analytical Method | Reference |

| Pineapple Varieties | |||

| Tainong No. 4 | 914.05 µg/kg (total esters) | HS-SPME-GC-MS | [6] |

| Tainong No. 6 | 326.26 µg/kg (total esters) | HS-SPME-GC-MS | [6] |

| Alcoholic Beverages | |||

| Chinese Baijiu | Varies | HS-SPME-GCxGC-TOFMS |

Note: Data for specific concentrations of ethyl 2-furoate are limited and often reported as part of a broader class of esters. Further research is needed to establish more precise quantitative values across a wider range of foods.

Biosynthesis and Formation: A Tale of Heat and Transformation

The precise biosynthetic pathway of ethyl 2-furoate in plants is not yet fully elucidated. However, it is widely accepted that its precursor, 2-furoic acid , is a key intermediate. The formation of 2-furoic acid in plants and foods is believed to occur through the thermal degradation of pentoses (five-carbon sugars) and other carbohydrates[7][8]. Furfural, a major product of carbohydrate dehydration, can be oxidized to 2-furoic acid[7].

Once 2-furoic acid is formed, it can undergo esterification with ethanol to produce ethyl 2-furoate. This reaction can occur enzymatically within the plant or as a result of chemical reactions during processing, particularly in the presence of ethanol from fermentation or as a solvent.

Experimental Protocols: Unmasking the Volatile

The quantification of ethyl 2-furoate in complex matrices like food and plant materials requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Detailed Protocol: Quantification of Ethyl 2-Furoate using HS-SPME-GC-MS

This protocol provides a general framework that can be optimized for specific matrices.

1. Sample Preparation:

-

Solid Samples (e.g., fruits, coffee beans): Homogenize a known weight of the sample (e.g., 1-5 g) into a fine powder or puree.

-

Liquid Samples (e.g., juices, alcoholic beverages): Use a known volume of the liquid sample directly.

-

Transfer the prepared sample into a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of ethyl 2-furoate or a compound with similar chemical properties).

2. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis.

-

Incubation: Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) in splitless mode.

-

Gas Chromatography:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Implement a temperature gradient to separate the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of ethyl 2-furoate and the internal standard for higher sensitivity and selectivity.

-

4. Quantification:

-

Identify ethyl 2-furoate based on its retention time and mass spectrum (characteristic ions: m/z 140, 112, 95, 67).

-

Calculate the concentration of ethyl 2-furoate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ethyl 2-furoate.

Future Perspectives

The study of ethyl 2-furoate in natural products is an evolving field. Future research should focus on:

-

Expanding Quantitative Data: Comprehensive studies are needed to quantify ethyl 2-furoate in a wider variety of fruits, vegetables, and processed foods.

-

Elucidating Biosynthetic Pathways: Advanced metabolomic and genomic approaches could help to fully unravel the enzymatic steps involved in 2-furoic acid and ethyl 2-furoate biosynthesis in plants.

-

Impact on Flavor and Aroma: Sensory studies can further clarify the specific contribution of ethyl 2-furoate to the overall flavor profile of different foods.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the fascinating world of this naturally occurring flavor compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Ethyl 2-Furoate from 2-Furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 2-furoate from 2-furoic acid, a critical transformation for generating valuable intermediates in the pharmaceutical and flavor industries.[1][2] Ethyl 2-furoate, a colorless liquid with a fruity aroma, is not only a significant flavoring agent but also a versatile building block in organic synthesis.[3][4] This document details the prevalent synthetic methodologies, presents comparative quantitative data, and offers comprehensive experimental protocols.

Introduction to Synthetic Strategies

The most common and direct method for the synthesis of ethyl 2-furoate from 2-furoic acid is the Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8] The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed.[6][7]

Various acid catalysts can be employed, broadly categorized as homogeneous and heterogeneous catalysts. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can pose challenges in product purification and may lead to degradation of the furan ring.[6][9] In contrast, heterogeneous solid acid catalysts, like tungstophosphoric acid supported on zirconia, offer advantages in terms of easier separation, potential for reuse, and often milder reaction conditions, making the process more environmentally benign.[1][10]

Core Reaction Pathway: Fischer Esterification

The fundamental chemical transformation is the reaction of 2-furoic acid with ethanol in the presence of an acid catalyst to yield ethyl 2-furoate and water.

Caption: Fischer Esterification of 2-Furoic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported methodologies for the synthesis of ethyl 2-furoate and related furoate esters.

Table 1: Comparison of Catalytic Systems for Furoate Ester Synthesis

| Catalyst | Alcohol | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | Ethanol | Not specified | Reflux | 2 | 95 | [11] |

| SO₄²⁻/TiO₂ | Ethanol | 1:2.4 (molar) | 60 | 6-7 | >90 (implied) | [9] |

| Tungstophosphoric Acid/Zirconia | Various primary alcohols | 1:2 (molar) | 125 | 10-24 | High | [1][10] |

| Candida antarctica Lipase B (CALB) | Methanol | Not specified | 40 | 48 | 82.5 | [12] |

Table 2: Physical and Chemical Properties of Ethyl 2-Furoate

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [13] |

| Molecular Weight | 140.14 g/mol | [13] |

| Melting Point | 32-37 °C | [13] |

| Boiling Point | 196 °C | [13] |

| Density | 1.117 g/mL at 25 °C | [13] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [14] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of ethyl 2-furoate using both homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol is a classic example of Fischer esterification using a strong mineral acid.

Materials:

-

2-Furoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid in an excess of anhydrous ethanol (e.g., 20 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.[11] e. Wash the organic layer sequentially with water and brine. f. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-furoate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with a Solid Acid Catalyst

This protocol utilizes a reusable solid acid catalyst, simplifying purification.[10]

Materials:

-

2-Furoic acid

-

Ethanol

-

Solid acid catalyst (e.g., tungstophosphoric acid on zirconia)

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a 20 mL glass tube or a suitable reaction vessel, combine 2-furoic acid (1 mmol), ethanol (2 mmol), and the dried solid acid catalyst (50 mg).[10]

-

Reaction: Place the vessel in a heating block on a magnetic stirrer and heat the mixture at 125 °C for 10-24 hours.[10]

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Extract the reaction mixture with acetone (3 cm³).[10] c. Filter the mixture to separate and recover the solid catalyst.[10] The catalyst can be washed, dried, and reused.[10] d. Dry the organic filtrate over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.[10]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (e.g., 9:1) as the eluent.[2][10]

-

Analysis: Confirm the product identity and purity using techniques such as GC-MS.[10]

Process Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of ethyl 2-furoate.

Caption: General workflow for ethyl 2-furoate synthesis.

Purification and Catalyst Recovery Logic

The purification strategy, particularly the handling of the catalyst, depends on whether a homogeneous or heterogeneous system is used.

Caption: Purification and catalyst handling workflow.

Conclusion

The synthesis of ethyl 2-furoate from 2-furoic acid via Fischer esterification is a robust and well-established method. For laboratory and industrial applications, the choice of catalyst is a critical parameter influencing not only the reaction efficiency but also the environmental impact and the ease of product purification. While traditional homogeneous catalysts like sulfuric acid offer high yields, modern heterogeneous solid acid catalysts present a more sustainable and streamlined alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and purify ethyl 2-furoate for its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cerritos.edu [cerritos.edu]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-フロ酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Decomposition of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethyl 2-furoate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the kinetic parameters, experimental and computational methodologies employed in its study, and the primary decomposition pathways that have been identified.

Quantitative Kinetic Data

The thermal decomposition of ethyl 2-furoate has been investigated through both experimental and theoretical approaches. The kinetic parameters derived from these studies are summarized below, providing crucial data for understanding the reaction rates and temperature dependence of the decomposition process.

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of Ethyl 2-Furoate [1]

| Temperature Range (K) | Pressure Range (Torr) | Arrhenius Equation |

| 623.15 – 683.15 | 30 – 113 | log k₁ (s⁻¹) = (11.51 ± 0.29) - (179.9 ± 3.4) kJ mol⁻¹ / (2.303 RT) |

Table 2: Theoretical Kinetic Parameters for the Unimolecular Decomposition of Ethyl 2-Furoate [2][3]

| Temperature Range (K) | Pressure Range (Torr) | Major Decomposition Channel Barrier Energy (0 K) |

| 500 - 1500 | 1 - 7600 | 48.3 kcal/mol |

Experimental and Computational Protocols

The data presented in this guide are derived from specific experimental and computational methodologies. Understanding these protocols is essential for the interpretation and replication of the findings.

2.1. Gas-Phase Elimination Kinetics (Experimental Protocol) [1]

The experimental investigation into the gas-phase elimination kinetics of ethyl 2-furoate was conducted using a static reaction system. The key aspects of the methodology are as follows:

-

Reaction System: A static reaction vessel was utilized to contain the gaseous ethyl 2-furoate.

-

Temperature Control: The reaction was carried out over a temperature range of 623.15 K to 683.15 K (350 °C to 410 °C).

-

Pressure Conditions: The initial pressure of the substrate was varied within the range of 30 to 113 Torr.

-

Homogeneity and Order of Reaction: The reaction was confirmed to be homogeneous and unimolecular, following a first-order rate law.

-

Rate Coefficient Determination: The rate coefficients were determined by monitoring the progress of the decomposition reaction over time, leading to the formulation of the Arrhenius equation presented in Table 1.

2.2. Theoretical Pyrolysis Study (Computational Protocol) [2][3]

The mechanism and kinetics of the thermal pyrolysis of ethyl 2-furoate were investigated using high-level computational chemistry methods. The protocol involved the following:

-

Theoretical Model: The study employed a dual-level theory, specifically CCSD(T)&MP2(FC)//B3LYP/aug-cc-pVTZ, for accurate energy calculations.

-

Kinetic Modeling: A state-of-the-art Rice-Ramsperger-Kassel-Marcus (RRKM) based master equation rate model was used to predict the rate coefficients.

-

Corrections: The calculations incorporated corrections for hindered internal rotation and quantum tunneling effects to enhance accuracy.

-

Conditions: The study was conducted over a wide range of conditions, spanning temperatures from 500 K to 1500 K and pressures from 1 to 7600 Torr.

-

Validation: The predicted rate coefficients were found to be in good agreement with experimental data.

Thermal Decomposition Pathways

Theoretical studies have elucidated the primary pathways for the thermal decomposition of ethyl 2-furoate. The major decomposition channel involves a six-center transition state.

3.1. Major Decomposition Pathway

The predominant mechanism for the thermal decomposition of ethyl 2-furoate is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. This pathway leads to the formation of ethylene and 2-furoic acid.[2][3]

References

Ethyl 2-furoate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper

Ethyl 2-furoate, a colorless to light yellow liquid or white solid with a fruity, sweet odor, is a versatile compound utilized as a flavoring agent in the food and beverage industry and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] This guide provides a comprehensive overview of the health and safety information for Ethyl 2-furoate, tailored for professionals in research and drug development. It consolidates key toxicological data, outlines standardized experimental protocols, and presents a logical framework for risk assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use. The key properties of Ethyl 2-furoate are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃ | [3][4] |

| Molecular Weight | 140.14 g/mol | [4][5] |

| CAS Number | 614-99-3 | [3][4] |

| Appearance | White solid or colorless to light yellow liquid | [1][2] |

| Melting Point | 32-37 °C (lit.) | [2][4] |

| Boiling Point | 196 °C (lit.) | [2][4] |

| Density | 1.117 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 70 °C (158 °F) | [6][7] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in other solvents | Soluble in alcohol and oils | [2] |

| Vapor Pressure | 0.391 mmHg @ 25.00 °C (est) | [7] |

Toxicological Data

The available toxicological data for Ethyl 2-furoate is limited. The following table summarizes the acute toxicity data found in the literature. It is important to note that detailed study reports are not publicly available.

| Test Type | Species | Route | Dose | Result | Reference(s) |

| LD50 | Mouse | Intravenous | 180 mg/kg | - | [1] |

| LDLo | Rat | Intraperitoneal | 75 mg/kg | - | [1] |

Based on the available information from multiple suppliers and regulatory bodies, Ethyl 2-furoate is not classified as a hazardous substance according to GHS criteria.[1][5]

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the determination of the LD50 (median lethal dose) and the classification of the substance according to its acute oral toxicity.[8]

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test Animals: Rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The substance is kept in contact with the skin for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

-

Endpoint: The study provides the dermal LD50 value and information on skin irritation.[4][5]

Skin Irritation/Corrosion (Following OECD Guideline 439 - In Vitro)

-

Objective: To assess the skin irritation potential of a substance using a reconstructed human epidermis model.

-

Method:

-

The test substance is applied topically to the surface of the reconstructed human epidermis tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[9][10]

Eye Irritation/Corrosion (Following OECD Guideline 492 - In Vitro)

-

Objective: To assess the eye irritation potential of a substance using a reconstructed human cornea-like epithelium (RhCE) model.

-

Method:

-

The test substance is applied to the surface of the RhCE tissue.

-

Exposure times vary for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).[11]

-

After exposure, the substance is rinsed off, and the tissue is incubated.

-

Cell viability is determined using the MTT assay.

-

-

Endpoint: A substance is classified based on the reduction in tissue viability compared to a negative control. A viability of ≤ 60% indicates that the substance is an eye irritant.[11]

Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

-

Objective: To detect gene mutations induced by the test substance.

-

Method:

-

Strains of Salmonella typhimurium and Escherichia coli requiring a specific amino acid for growth are used.

-

These bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies (colonies that can grow in the absence of the amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial for ensuring the safe handling and use of any chemical. The following diagram illustrates a typical workflow for the risk assessment of a substance like Ethyl 2-furoate.

Handling and Safety Precautions

Based on the available safety data sheets, the following handling and safety precautions are recommended for Ethyl 2-furoate:

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[3] Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from heat, sparks, and flame.[3] Recommended storage temperature is 2-8°C.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Conclusion

Ethyl 2-furoate is a compound with a generally low hazard profile based on the currently available data. However, as with any chemical, adherence to good laboratory practices and the recommended safety precautions is essential to minimize any potential risks. For drug development professionals, while Ethyl 2-furoate itself may not be an active pharmaceutical ingredient, its use as an intermediate necessitates a thorough understanding of its safety profile to ensure the well-being of researchers and the integrity of the research process. The absence of comprehensive toxicological data highlights the importance of applying standardized testing protocols, as outlined in this guide, should further safety evaluations be required for specific applications.

References

- 1. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 2. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan‐substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. agc-chemicals.com [agc-chemicals.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. iivs.org [iivs.org]

- 11. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ethyl 2-Furoate Using Solid Acid Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-furoate is a valuable chemical intermediate and a significant compound in the flavor and fragrance industry, known for its fruity, sweet aroma.[1] It is also utilized in the production of pharmaceuticals and as a solvent.[1] The synthesis of Ethyl 2-furoate is typically achieved through the Fischer esterification of 2-furoic acid with ethanol.[1] Traditionally, this reaction employs homogeneous mineral acids like sulfuric acid as catalysts. However, these catalysts present significant challenges, including equipment corrosion, environmental pollution, and difficulties in product separation and catalyst recycling.[2]

Solid acid catalysts have emerged as a green and efficient alternative to their homogeneous counterparts.[3] These heterogeneous catalysts offer several advantages, such as ease of separation from the reaction mixture, reduced environmental impact, non-corrosive nature, and potential for regeneration and reuse.[2][4] This application note provides detailed protocols for the synthesis of Ethyl 2-furoate using various solid acid catalysts, including sulfated metal oxides, ion-exchange resins, and zeolites.

General Reaction Scheme

The esterification of 2-furoic acid with ethanol to produce Ethyl 2-furoate and water is depicted below:

2-Furoic Acid + Ethanol ⇌ Ethyl 2-furoate + Water

Experimental Protocols

Protocol 1: Synthesis using Sulfated Titania (SO₄²⁻/TiO₂) Solid Superacid Catalyst

This protocol is based on the work of Wang Xuesong et al., who utilized a homemade SO₄²⁻/TiO₂ solid superacid catalyst.[2]

Materials:

-

2-Furoic acid (11.2 g, ~0.1 mol)

-

Ethanol

-

Benzene (20 ml, as a water entrainer)

-

SO₄²⁻/TiO₂ solid superacid catalyst (1.5 g for a 0.05 mol scale reaction)[2]

-

Diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

100 ml three-neck round-bottom flask

-

Reflux condenser

-

Thermometer

-

Electric stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a 100 ml three-neck flask with a reflux condenser, thermometer, and electric stirrer.

-

Charging Reactants: Add 2-furoic acid (11.2 g), a predetermined molar ratio of ethanol, benzene (20 ml), and the SO₄²⁻/TiO₂ catalyst to the flask.[2]

-

Reaction: Heat the mixture to 60 °C and maintain it under reflux with stirring for 6-7 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 ml of water.

-

Extraction: Extract the aqueous layer four times with 30 ml portions of diethyl ether.[2]

-

Washing and Drying: Combine the organic (ether) layers and wash with a saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄ and filter.[2]

-

Product Isolation: Remove the diethyl ether under reduced pressure using a rotary evaporator. The remaining crude product is a light-yellow crystalline solid.[2]

-

Purification: Recrystallize the crude product from a 95% ethanol solution to obtain pure, white crystals of Ethyl 2-furoate.[2]

Protocol 2: Synthesis using Amberlyst-15 Ion-Exchange Resin

Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin that is effective for esterification reactions.[4][5] This protocol is adapted from general procedures for esterification using this catalyst.[6]

Materials:

-

2-Furoic acid (1 eq)

-

Ethanol (1.25 eq)

-

Amberlyst-15 catalyst (e.g., 5 wt% relative to 2-furoic acid)

-

Toluene or a suitable solvent for azeotropic water removal (optional)

-

Dodecane (internal standard for GC analysis, optional)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvent for extraction (e.g., ethyl acetate or diethyl ether)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (if using azeotropic removal)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration setup (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then dry it in an oven at 60-80 °C for several hours before use.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-furoic acid, ethanol (1.25 eq), and the dried Amberlyst-15 catalyst (5 wt%).[6]

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol) and stir vigorously. Monitor the reaction progress using TLC or GC. A typical reaction time can range from 4 to 12 hours.

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[4]

-

Work-up: Transfer the filtrate to a separatory funnel. If the reaction mixture is acidic, wash it with a 5% NaHCO₃ solution to neutralize any remaining 2-furoic acid, followed by a wash with brine.

-

Extraction and Drying: If a solvent was used, separate the organic layer. If no solvent was used, add an extraction solvent like ethyl acetate, then perform the washes. Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 2-furoate.

-

Purification: If necessary, purify the product by vacuum distillation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes performance data for various solid acid catalysts used in esterification reactions. Note that the substrates and conditions may vary, but the data provides a useful comparison of catalyst activity.

| Catalyst Type | Catalyst Name | Substrate & Alcohol | Key Reaction Conditions | Conversion/Yield | Reusability | Reference |

| Sulfated Metal Oxide | SO₄²⁻/TiO₂ | 2-Furoic Acid & Ethanol | 60 °C, 6-7 h | Not specified, but optimal conditions provided | Not specified | [2] |

| Ion-Exchange Resin | Amberlyst-15 | Palm Fatty Acid Distillate | Not specified | 97% Biodiesel Yield | Can be regenerated and recycled | [4][5] |

| Ion-Exchange Resin | Amberlyst-16 | Lauric Acid & 2-Ethyl Hexanol | 140 °C, in-flow | >98% Conversion | Stable after 5h stabilization | [6] |

| Zeolite | MCM-48 | Oleic Acid & Ethanol | 353 K (80 °C), 1 h, 5 wt% catalyst | 81% Conversion | Not specified | [7] |

| Heteropolyacid | TPA/Zirconia | 2-Furoic Acid & n-Butanol | 125 °C, 10 h | High activity reported | Reused for 3 runs without significant loss of activity | [8] |

| Metal-Alginate | Aluminum-Alginate (Al-SA) | Oleic Acid & Methanol | Reflux, 3 h, 4 m% catalyst | 92.6% Conversion | Activity dropped to 47.1% after 3 cycles | [9] |

| Magnetic Nanoparticle | Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic Acid & Methanol | 70 °C, 6 h, 10 wt% catalyst | 94% Conversion | High activity maintained after 5 reuses | [10] |

Visualizations

General Workflow for Synthesis

Caption: General experimental workflow for the synthesis of Ethyl 2-furoate.

Mechanism of Acid-Catalyzed Esterification

Caption: Simplified mechanism of solid acid-catalyzed Fischer esterification.

Decision Logic for Catalyst Selection

Caption: A logical guide for selecting an appropriate solid acid catalyst.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ethyl 2-Furoate via Fischer-Speier Esterification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl 2-furoate using the Fischer-Speier esterification method. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this valuable ester.

Introduction

Ethyl 2-furoate is a carboxylic ester known for its characteristic fruity, wine-like aroma and is found in various natural products such as coffee, peanuts, and grapes.[1] In the pharmaceutical industry, the furoate moiety is a key structural component in several active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory drugs, and cardiovascular agents.[2] For instance, 2-furoic acid, the precursor to ethyl 2-furoate, is a critical building block in the synthesis of nitrofuran antibiotics like nitrofurantoin and furazolidone, as well as antiparasitic agents such as diloxanide furoate.[2] The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] This acid-catalyzed nucleophilic acyl substitution offers a straightforward and economically viable route to ethyl 2-furoate.[3][4]

Reaction Principle

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (2-furoic acid) and an alcohol (ethanol) to form an ester (ethyl 2-furoate) and water.[3][6][7] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[7][8]

Reaction: 2-Furoic Acid + Ethanol ⇌ Ethyl 2-furoate + Water

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[4][6]

Quantitative Data

The following table summarizes the key physical and chemical properties of the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 133 | 230-232 | 1.339 |

| Ethanol | C₂H₆O | 46.07 | -114 | 78 | 0.789 |

| Ethyl 2-furoate | C₇H₈O₃ | 140.14 | 32-37 [9][10] | 196 [9][10][11] | 1.117 at 25°C [9][10] |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of ethyl 2-furoate via Fischer-Speier esterification.

Materials and Equipment

-

Reactants:

-

2-Furoic acid (≥98%)

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

-

Reagents for Work-up:

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Solvents:

-

Diethyl ether or dichloromethane for extraction

-

-

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for further purification)

-

Detailed Synthesis Protocol

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 11.2 g (0.1 mol) of 2-furoic acid.

-

Add 40 mL of absolute ethanol. This large excess of ethanol serves as both a reactant and a solvent, helping to drive the reaction equilibrium towards the product.

-

Carefully and slowly add 1 mL of concentrated sulfuric acid to the stirred mixture. Caution: The addition of sulfuric acid is exothermic.

-

-

Reflux:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL beaker containing 100 mL of cold water.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers in the separatory funnel and wash with 50 mL of saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate in a clean, dry round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

-

Purification (Optional):

Characterization

The identity and purity of the synthesized ethyl 2-furoate can be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer-Speier esterification.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of ethyl 2-furoate.

Caption: Synthesis Workflow for Ethyl 2-furoate.

References

- 1. Page loading... [guidechem.com]

- 2. chempoint.com [chempoint.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 5. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 10. Ethyl 2-furoate 99 614-99-3 [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols for Ethyl 2-Furoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ethyl 2-furoate, a versatile starting material in organic synthesis. The protocols outlined below offer step-by-step procedures for the preparation of various heterocyclic and carbocyclic compounds, highlighting its role as a key building block in the development of novel chemical entities.

Introduction

Ethyl 2-furoate is a readily available and cost-effective reagent that serves as a valuable precursor for a range of molecular scaffolds. Its furan core, an electron-rich diene, readily participates in cycloaddition reactions, while the ester functionality allows for various subsequent transformations. This document details its application in Diels-Alder reactions for the synthesis of oxabicyclo compounds and its use in the synthesis of key heterocyclic systems such as pyridazines, pyrazoles, and pyridines.

Diels-Alder Reactions of Ethyl 2-Furoate

Ethyl 2-furoate can act as a diene in [4+2] cycloaddition reactions with various dienophiles, most notably maleimides, to furnish 7-oxabicyclo[2.2.1]hept-5-ene derivatives. These adducts are valuable intermediates for the synthesis of a variety of complex molecules.

Reaction with N-Phenylmaleimide

The Diels-Alder reaction between ethyl 2-furoate and N-phenylmaleimide proceeds under solvent-free conditions to yield the corresponding exo- and endo-adducts. The exo-adduct is generally the thermodynamically more stable product.

Table 1: Diels-Alder Reaction of Furoate Derivatives with Maleimides

| Diene | Dienophile | Conditions | Yield (%) | Reference |

| Methyl 2-furoate | N-Ethylmaleimide | 80 °C, solvent-free | 85 (exo) | [1] |

| Methyl 2-furoate | N-Phenylmaleimide | 80 °C, solvent-free | 78 (exo) | [1] |

| 2-Furoic acid | Maleimide | 60 °C, solvent-free | 91 (exo) | [1] |

| 2-Furoic acid | N-Ethylmaleimide | 60 °C, solvent-free | 88 (exo) | [1] |

Note: While a specific yield for ethyl 2-furoate was not found, the data for the structurally similar methyl 2-furoate suggests high yields can be expected.

Experimental Protocol: Synthesis of Ethyl 4-phenyl-2,6-dioxo-10-oxa-4-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-5-carboxylate (Diels-Alder Adduct)

-

In a clean, dry round-bottom flask, combine ethyl 2-furoate (1.0 eq) and N-phenylmaleimide (1.1 eq).

-

Heat the mixture at 80 °C under a nitrogen atmosphere with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired Diels-Alder adduct.

Logical Relationship: Diels-Alder Reaction

Caption: Diels-Alder reaction of ethyl 2-furoate.

Synthesis of Pyridazine Derivatives